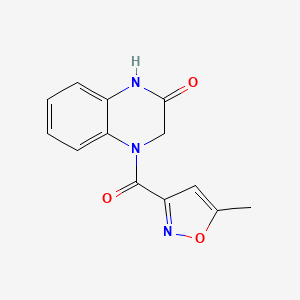![molecular formula C8H18Cl2N2 B2758017 (1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride CAS No. 2307753-89-3](/img/structure/B2758017.png)
(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,6S)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride” is a compound with a unique structure and properties, making it an ideal candidate for various applications, including catalysis, organic synthesis, and drug development. It has a molecular weight of 213.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 . This code represents the compound’s molecular structure, including the positions of the atoms and their connectivity. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound, along with similar diazabicyclo derivatives, has been extensively studied for its synthesis and resolution processes. For instance, novel diazabicyclo compounds have been synthesized and evaluated for their biological activity, showing protective effects against maize injury by chlorimuron, highlighting their potential in agricultural chemistry (Li Li, 2012). Additionally, stereoisomeric alcohols and methyl ethers derived from diazabicyclo compounds have been prepared, demonstrating high σ1 receptor affinity and cytotoxic activity against human tumor cell lines, indicating their potential in cancer research (Christian Geiger et al., 2007).
Biological and Pharmacological Applications
Several studies have focused on the biological and pharmacological applications of diazabicyclo derivatives. These studies include the development of selective nicotinic acetylcholine receptor (nAChR) ligands based on the 3,7-diazabicyclo[3.3.1]nonane scaffold, which have shown significant affinity and subtype selectivity, particularly for α4β2(∗) receptors. This research underscores the potential of diazabicyclo compounds in treating neurological disorders by targeting specific receptor subtypes (C. Eibl et al., 2013).
Structural and Conformational Studies
The structural and conformational aspects of diazabicyclo compounds have been thoroughly investigated to understand their interaction mechanisms and stability. For example, amides derived from 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide have been synthesized and studied, providing insights into their preferred conformational states and potential interactions with biological molecules (M. J. Fernández et al., 1992).
Potential in Drug Synthesis
These compounds also play a critical role in the synthesis of key intermediates for pharmaceuticals. For instance, a highly efficient racemisation process of a diazabicyclo compound key intermediate of the antibiotic moxifloxacin has been developed, highlighting the importance of these compounds in the pharmaceutical industry (M. Pallavicini et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Always handle with appropriate safety measures.
Propriétés
IUPAC Name |
(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-4-7-2-3-8(6-10)9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZOQOFNZUCRPB-OXOJUWDDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2CC[C@H](C1)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
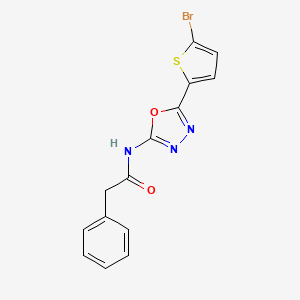
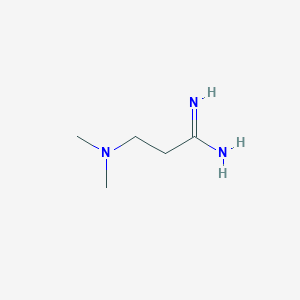
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2757943.png)
![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)
![2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B2757946.png)
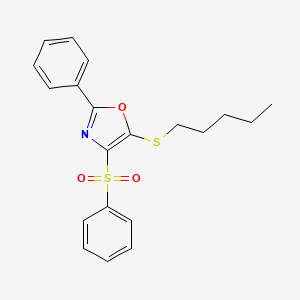
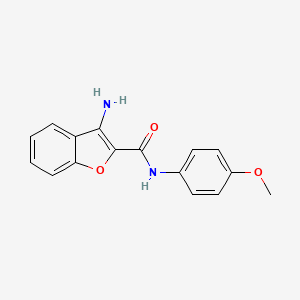
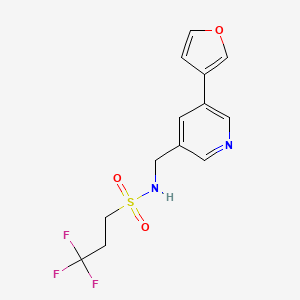

![2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2757951.png)

